molecular formula C9H5BrFNO B2658708 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde CAS No. 1227496-42-5

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B2658708
CAS No.: 1227496-42-5
M. Wt: 242.047
InChI Key: ZRQFVFKFBJOOOD-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde typically involves the bromination and fluorination of indole-3-carbaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the indole ring . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted indole derivatives from substitution reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde include other halogenated indole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The unique electronic and steric effects imparted by these substituents can make this compound particularly useful in certain applications where other halogenated indoles may not be as effective .

Properties

IUPAC Name

6-bromo-5-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQFVFKFBJOOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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